molecular formula C23H17ClN2O4 B242087 7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B242087
M. Wt: 420.8 g/mol
InChI Key: LALHEPIQCOFFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has been widely studied for its potential application in scientific research. This compound is known to have a range of biochemical and physiological effects, which make it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of the protein kinase C (PKC) and the nuclear factor-kappa B (NF-κB), both of which play important roles in inflammation and cancer.
Biochemical and Physiological Effects:
7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a range of biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its broad range of biological activities and its potential for use in the treatment of various diseases. However, there are also some limitations to using this compound. For example, it is known to have poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Some of these directions include further investigation into the mechanism of action of this compound, the development of new synthesis methods, and the exploration of its potential use in the treatment of neurological disorders. Additionally, this compound could be studied further for its potential use in the treatment of various types of cancer and viral infections.

Synthesis Methods

The synthesis of 7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the use of a multicomponent reaction. This reaction involves the condensation of an aldehyde, a ketone, and a nitroalkene in the presence of a catalyst. The resulting product is then subjected to various chemical transformations to yield the final compound.

Scientific Research Applications

7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential application in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN2O4/c1-11-4-6-14(7-5-11)20-19-21(27)15-10-16(24)12(2)8-17(15)29-22(19)23(28)26(20)18-9-13(3)30-25-18/h4-10,20H,1-3H3

InChI Key

LALHEPIQCOFFLC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=CC(=C(C=C5C3=O)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)Cl

Origin of Product

United States

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